Minosaminomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Minosaminomycin ist eine Antibiotikumverbindung, die aus dem Bakterium Streptomyces stammt. Es ist strukturell mit Kasugamycin verwandt und bekannt für seine Aktivität gegen Mykobakterien, obwohl es gegen gramnegative Bakterien nicht wirksam ist . This compound hemmt die Proteinsynthese in Mykobakterien, was es zu einer wertvollen Verbindung im Bereich der antimikrobiellen Forschung macht .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von this compound umfasst mehrere Schritte. Eine der Schlüsselkomponenten, (−)-1 d-1-Amino-1-Desoxy-myo-Inositol, wird aus d-Inositol durch katalytische Oxidation einer axialen Hydroxylgruppe und anschließende Reduktion des Ketoxims synthetisiert . Eine weitere Komponente, Minobiosamin, wird aus 2′,4′-di-N-Acetylkasuganobiosamin durch ein ähnliches Verfahren synthetisiert und von seinen Isomeren getrennt . Die endgültige Synthese von this compound wird durch Kupplung von 2′,4′-di-N-Benzyloxycarbonylminobiosamin und Nα-[(S)-1-Benzyloxycarbonyl-3-methylbutylcarbamoyl]Enduracididin erreicht, gefolgt von der Entfernung der Schutzgruppen .

Industrielle Produktionsmethoden: this compound wird industriell durch Fermentation unter Verwendung von Streptomyces-Arten hergestellt. Der Fermentationsprozess beinhaltet die Kultivierung der Bakterien in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung der Antibiotikumverbindung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of minosaminomycin involves several steps. One of the key components, (−)-1 d-1-amino-1-deoxy-myo-inositol, is synthesized from d-inositol by catalytic oxidation of an axial hydroxyl group followed by reduction of the ketoxime . Another component, minobiosamine, is synthesized from 2′,4′-di-N-acetylkasuganobiosamine by a similar method and separated from its isomers . The final synthesis of this compound is achieved by coupling 2′,4′-di-N-benzyloxycarbonylminobiosamine and Nα-[(S)-1-benzyloxycarbonyl-3-methylbutylcarbamoyl]enduracididine, followed by the removal of protective groups .

Industrial Production Methods: this compound is produced industrially by fermentation using Streptomyces species. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Minosaminomycin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Die katalytische Oxidation einer axialen Hydroxylgruppe und die Reduktion des Ketoxims sind wichtige Schritte in seiner Synthese .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind d-Inositol, katalytische Oxidationsmittel und Reduktionsmittel für das Ketoxime . Die Kupplungsreaktionen beinhalten Schutzgruppen wie Benzyloxycarbonyl .

Hauptsächlich gebildete Produkte: Die bei der Synthese von this compound gebildeten Hauptprodukte sind (−)-1 d-1-Amino-1-Desoxy-myo-Inositol und Minobiosamin, die dann zu der endgültigen Antibiotikumverbindung gekoppelt werden .

Wissenschaftliche Forschungsanwendungen

Introduction to Minosaminomycin

This compound is an aminoglycoside antibiotic derived from the culture broth of Streptomyces sp. MA514-A1, recognized for its structural similarity to kasugamycin. This compound has garnered attention due to its potent inhibitory effects on protein synthesis, particularly in mycobacteria and Escherichia coli.

Key Findings:

- Inhibition in Mycobacteria : Effective against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 15.6 μg/mL .

- Selective Action : Exhibits preferential inhibition of phage f2 RNA-directed protein synthesis without causing miscoding, which is crucial for maintaining translational fidelity .

Antimicrobial Activity

This compound's effectiveness against mycobacteria, including Mycobacterium tuberculosis, positions it as a potential candidate for further development in treating infections caused by these pathogens. Its unique mechanism differentiates it from other antibiotics, suggesting a role in overcoming antibiotic resistance .

Biochemical Studies

Research has highlighted this compound's role in studying ribosomal function and protein synthesis mechanisms. Its ability to inhibit specific stages of translation provides valuable insights into ribosomal dynamics and the development of new antibiotics targeting similar pathways .

Synthesis and Derivatives

The total synthesis of this compound has been reported, allowing for the exploration of structural modifications that may enhance its antibacterial properties or reduce toxicity. For instance, derivatives with altered sugar moieties have been synthesized to improve activity against resistant strains .

Data Tables

| Organism | MIC (μg/mL) |

|---|---|

| Mycobacterium smegmatis | 15.6 |

| Mycobacterium tuberculosis | Not specified |

| Escherichia coli | Slightly effective |

Case Studies

- Inhibition Studies : A study demonstrated that this compound inhibits protein synthesis in E. coli more effectively than kasugamycin, highlighting its potential use in further research on bacterial translation mechanisms .

- Resistance Mechanisms : Research into modified permeability of E. coli cells showed that strains with altered membrane characteristics exhibited increased sensitivity to this compound, suggesting avenues for overcoming resistance through permeability modification .

- Synthetic Biology Applications : The production of non-proteinogenic amino acids via engineered E. coli strains has been explored, indicating potential applications in pharmaceutical development where this compound could serve as a model compound for synthesizing novel antibiotics .

Wirkmechanismus

Minosaminomycin exerts its effects by inhibiting protein synthesis in mycobacteria. It preferentially inhibits the initiation process of protein synthesis without causing miscoding . The compound binds to ribosomes and prevents the formation of the 30S-initiation complex, thereby blocking the translation process . This mechanism is similar to that of kasugamycin, but this compound is significantly more potent .

Vergleich Mit ähnlichen Verbindungen

Minosaminomycin ist strukturell mit Kasugamycin verwandt und hat einen ähnlichen Wirkmechanismus. Es ist potenter bei der Hemmung der Proteinsynthese in Mykobakterien . Andere ähnliche Verbindungen sind KG-8, ein chemisches Derivat von Kasugamycin, das das Wachstum von Escherichia coli stärker hemmt, aber weniger wirksam in zellfreien Proteinsynthese-Systemen ist . Die einzigartige Struktur von this compound, insbesondere seine Fähigkeit, die Proteinsynthese zu hemmen, ohne Misscodierung zu verursachen, unterscheidet es von anderen Antibiotika der Kasugamycin-Familie .

Referenzen

Biologische Aktivität

Minosaminomycin is an aminoglycoside antibiotic derived from Streptomyces sp. MA514-A1. It exhibits significant antibacterial properties, particularly against mycobacteria, including Mycobacterium tuberculosis. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications.

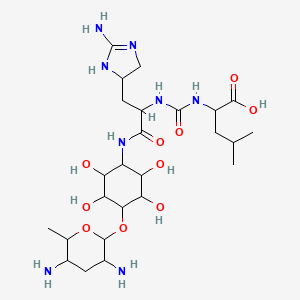

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 51746-09-9 |

| Molecular Formula | C25H46N8O10 |

| Molecular Weight | 618.689 g/mol |

| Source | Streptomyces sp. MA514-A1 |

| Purity | > 98% (HPLC) |

| Solubility | Soluble in MeOH, DMSO, H2O; insoluble in hexane |

This compound primarily inhibits bacterial protein synthesis. It has been shown to be more effective than kasugamycin in inhibiting protein synthesis in an Escherichia coli cell-free system . The antibiotic interferes with the ribosomal function, leading to the cessation of bacterial growth.

Efficacy Against Mycobacteria

This compound demonstrates noteworthy activity against mycobacteria:

- Minimum Inhibitory Concentration (MIC) against M. smegmatis: 15.6 µg/mL .

- Effective against Mycobacterium tuberculosis, although specific MIC values vary based on strain and testing conditions.

Comparative Studies

In comparative studies, this compound was found to have a stronger inhibitory effect on mycobacterial strains compared to other antibiotics within its class. For example, it showed superior activity against various strains of E. coli when compared to kasugamycin .

Case Studies and Research Findings

- Study on Mycobacterial Resistance : A study indicated that this compound could be a potential candidate for treating drug-resistant strains of mycobacteria due to its unique mechanism of action that differs from traditional antibiotics .

- Toxicity and Side Effects : Research highlighted that while this compound is effective against certain bacteria, its toxicity profile needs further investigation to establish safety for clinical use .

- Synergistic Effects : Some studies suggest that combining this compound with other antibiotics may enhance its efficacy against resistant bacterial strains, indicating potential for combination therapies in clinical settings .

Eigenschaften

CAS-Nummer |

51746-09-9 |

|---|---|

Molekularformel |

C25H46N8O10 |

Molekulargewicht |

618.7 g/mol |

IUPAC-Name |

2-[[3-(2-amino-4,5-dihydro-1H-imidazol-5-yl)-1-[[4-(3,5-diamino-6-methyloxan-2-yl)oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41) |

InChI-Schlüssel |

UDZJEGDQBWDMOF-UHFFFAOYSA-N |

SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |

Kanonische SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N |

Synonyme |

minosaminomycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.